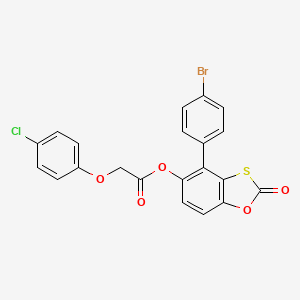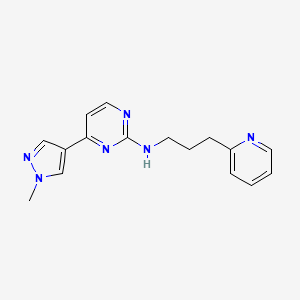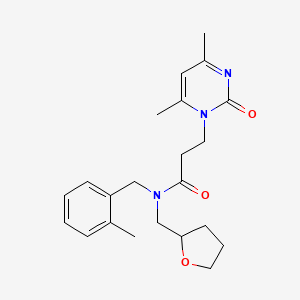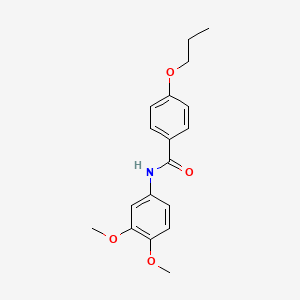
4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate
Overview
Description
4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate, also known as XJB-5-131, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the natural compound, xanthohumol, which is found in hops and has been shown to have antioxidant and anti-inflammatory properties. XJB-5-131 has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate is not fully understood, but it is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting against mitochondrial dysfunction. This compound has been shown to protect against oxidative stress in a range of cell types, including neurons, cardiomyocytes, and cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to protect against oxidative stress and mitochondrial dysfunction, which are implicated in a range of diseases. This compound has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to protect against myocardial infarction and ischemia-reperfusion injury in animal models of cardiovascular disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate has several advantages for use in lab experiments. It is a potent antioxidant and has been shown to protect against oxidative stress and mitochondrial dysfunction in a range of cell types. It is also relatively stable and can be easily synthesized using a variety of methods. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects at high concentrations and may interfere with other cellular processes.
Future Directions
There are several potential future directions for research on 4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate. One area of research could be to further investigate its mechanism of action and how it protects against oxidative stress and mitochondrial dysfunction. Another area of research could be to investigate its potential therapeutic applications in a range of diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, research could be done to investigate the potential side effects and toxicity of this compound at different concentrations.
Scientific Research Applications
4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for a range of diseases. This compound has been shown to protect against oxidative stress and mitochondrial dysfunction, which are implicated in a range of diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases.
properties
IUPAC Name |
[4-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClO5S/c22-13-3-1-12(2-4-13)19-16(9-10-17-20(19)29-21(25)28-17)27-18(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQUYXHTUFTOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC3=C2SC(=O)O3)OC(=O)COC4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]phenyl}acrylonitrile](/img/structure/B3921588.png)
![3,5-dimethyl-N-[2-(1-methylpiperidin-4-yl)ethyl]adamantane-1-carboxamide](/img/structure/B3921593.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3921598.png)
![N-ethyl-2-(2-furyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxoacetamide](/img/structure/B3921603.png)
![2-(3-chlorophenyl)-4-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3921610.png)
![methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B3921630.png)


![2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-oxo-4H-3,1-benzoxazine-7-carboxamide](/img/structure/B3921659.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B3921675.png)
![6-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3921682.png)
![methyl 4-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B3921688.png)